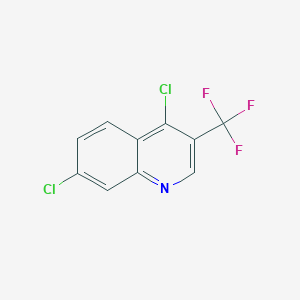

4,7-dichloro-3-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H4Cl2F3N |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

4,7-dichloro-3-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-8(3-5)16-4-7(9(6)12)10(13,14)15/h1-4H |

InChI Key |

WEZKVVWNCGYLNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)C(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dichloro 3 Trifluoromethyl Quinoline and Its Precursors

Strategies for Quinoline (B57606) Core Construction

The formation of the quinoline ring is a fundamental step in the synthesis of 4,7-dichloro-3-(trifluoromethyl)quinoline. This can be achieved through various cyclization strategies, starting from appropriately substituted aniline (B41778) and carbonyl compounds or through modern transition-metal-catalyzed reactions.

Classical Annulation Reactions Applied to Trifluoromethylated Quinoline Synthesis

Classical methods for quinoline synthesis, developed over a century ago, remain relevant in organic synthesis and can be adapted for the preparation of trifluoromethylated analogues. These reactions typically involve the acid-catalyzed condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

One of the most prominent classical methods is the Skraup-Doebner-Von Miller synthesis . researchgate.netacs.orgwikipedia.org This reaction traditionally involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of a 3-trifluoromethylquinoline derivative, a key precursor would be a β-trifluoromethyl-α,β-unsaturated aldehyde or ketone. The general mechanism involves the 1,4-addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to furnish the quinoline ring. A reversal of the standard regiochemistry has been observed in some cases, leading to 2-substituted quinolines when γ-aryl-β,γ-unsaturated α-ketoesters are used. acs.org

Another classical approach is the Combes quinoline synthesis , which utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgdrugfuture.com To obtain a 3-trifluoromethylquinoline, a trifluoromethyl-containing β-diketone would be the required starting material. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure. wikipedia.org Studies on the Combes synthesis of trifluoromethylated quinolines have shown that the regioselectivity, yielding either 2-CF3 or 4-CF3 quinolines, is influenced by both steric and electronic effects of the substituents on the aniline and the diketone. wikipedia.org

The Doebner-von Miller reaction , a variation of the Skraup synthesis, also employs α,β-unsaturated carbonyl compounds and is catalyzed by Brønsted or Lewis acids. wikipedia.orgnih.govsynarchive.com

These classical methods, while powerful, often require harsh reaction conditions, such as strong acids and high temperatures, and may result in the formation of byproducts. nih.gov

Contemporary Catalytic Approaches for Quinoline Synthesis

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed reactions that offer milder conditions, higher efficiency, and greater functional group tolerance for the synthesis of quinolines. wikipedia.org These methods provide powerful alternatives to the classical approaches.

Copper catalysts have been effectively employed in the synthesis of quinoline derivatives through various annulation strategies. One notable example is the copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines, which provides access to 4-trifluoromethyl quinolines under redox-neutral conditions.

Palladium catalysis is a versatile tool for the construction of heterocyclic systems, including quinolines. Palladium-mediated cyclization protocols can be employed to construct the quinoline core. These reactions often involve the coupling of anilines with various partners, followed by an intramolecular cyclization. While specific examples for this compound are not prevalent, the general applicability of palladium catalysis in quinoline synthesis suggests its potential in assembling this complex scaffold.

Rhodium and ruthenium catalysts are known to promote cycloaddition reactions that can be utilized for the synthesis of six-membered rings, including the pyridine (B92270) ring of quinoline. The [2+2+2] cycloaddition reaction, for instance, can assemble the quinoline core from three unsaturated precursors. While a direct application to this compound is not widely reported, the versatility of these catalysts in forming substituted aromatic systems makes them a potential avenue for its synthesis.

Friedländer Reaction Variants for Quinolines

The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acids or bases. Innovations in this method include the use of microwave irradiation, ionic liquids, and solid acid catalysts to improve reaction efficiency and sustainability.

For the synthesis of a 3-trifluoromethylquinoline derivative via a Friedländer approach, a 2-aminoaryl aldehyde or ketone would be reacted with a carbonyl compound bearing a trifluoromethyl group adjacent to a methylene (B1212753) group. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product.

Table 1: Summary of Synthetic Strategies for Quinoline Core Construction

| Methodology | Key Reactants | Catalyst/Conditions | Position of CF3 Group |

|---|---|---|---|

| Skraup-Doebner-Von Miller | Aniline, α,β-unsaturated trifluoromethyl ketone/aldehyde | Strong acid (e.g., H2SO4), oxidizing agent | Typically 2 or 4 |

| Combes Synthesis | Aniline, trifluoromethyl-β-diketone | Strong acid (e.g., H2SO4) | 2 or 4 |

| Copper-Catalyzed Annulation | Ketone oxime acetate, ortho-trifluoroacetyl aniline | Copper catalyst | 4 |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, trifluoromethyl carbonyl compound | Acid or base | 3 |

Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines

The selective functionalization of the quinoline core is crucial for accessing specific isomers. Research has demonstrated that the choice of metal amide base can precisely control the position of metalation (and subsequent functionalization) on chloro-substituted quinolines like 4,7-dichloroquinoline (B193633). acs.orgacs.orgnih.gov This control is dictated by the acidity of the ring protons and the coordinating effects of the nitrogen atom and chloro substituents. acs.org

By employing different metal amides, it is possible to selectively deprotonate the C-2, C-3, or C-8 positions of the 4,7-dichloroquinoline ring. acs.org Metalation at the C-3 position is readily achieved using lithium diisopropylamide (LDA) at low temperatures (−70 °C). acs.orgacs.org In contrast, using lithium-magnesium or lithium-zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) or TMPZnCl·LiCl, directs the functionalization to the C-8 position, even at room temperature. acs.orgresearchgate.net This regioselectivity arises from the precoordination of these mixed-metal bases with the quinoline's nitrogen atom, which directs the deprotonation to the proximate C-8 position. acs.org The chloro group at C-7 also plays a role in directing this C-8 functionalization. acs.org For 4-chloroquinoline, magnesiation with TMPMgCl·LiCl occurs exclusively at the C-2 position. acs.org

These selective metalation techniques allow for the introduction of various electrophiles at specific positions, providing a versatile strategy for synthesizing di- and trifunctionalized quinolines. acs.orgnih.gov For instance, after selective metalation of 4,7-dichloroquinoline with LDA, quenching the reaction with hexachloroethane (B51795) yields 3,4,7-trichloroquinoline. acs.org

Table 1: Base-Controlled Regioselective Functionalization of 4,7-Dichloroquinoline

| Base Reagent | Temperature | Position of Functionalization | Controlling Factor | Reference |

|---|---|---|---|---|

| LDA (Lithium diisopropylamide) | -70 °C | C-3 | Most acidic proton (kinetic control) | acs.orgacs.org |

| TMPMgCl·LiCl | Room Temp. | C-8 | Coordination with quinoline nitrogen | acs.org |

| TMPZnCl·LiCl | Room Temp. | C-8 | Coordination with quinoline nitrogen | acs.org |

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, can be approached through several strategic pathways. These routes either build upon the pre-formed 4,7-dichloroquinoline scaffold or incorporate the trifluoromethyl group during the initial ring formation.

A primary strategy for synthesizing the target compound begins with 4,7-dichloroquinoline, a readily available intermediate used in the production of antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. wikipedia.orgmdpi.comnih.gov The synthesis of 4,7-dichloroquinoline itself is well-established, often starting from 3-chloroaniline (B41212). wikipedia.orgorgsyn.org A common industrial method involves the Gould-Jacobs reaction, where 3-chloroaniline is reacted with ethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and finally chlorination with a reagent like phosphorus oxychloride to convert the 4-hydroxy group to a chloro group. orgsyn.orgchemicalbook.comgoogle.com

Once 4,7-dichloroquinoline is obtained, the synthesis can proceed via the regioselective functionalization described in section 2.1.4. The C-3 position can be selectively metalated using LDA at -70 °C. acs.org The resulting C-3 lithium intermediate can then be reacted with an electrophilic trifluoromethylating agent (e.g., a Togni or Umemoto reagent) to introduce the trifluoromethyl group directly onto the C-3 position, yielding this compound.

Synthetic Scheme Outline:

Synthesis of 4,7-dichloroquinoline: Starting from 3-chloroaniline via the Gould-Jacobs reaction. orgsyn.org

Regioselective Lithiation: Treatment of 4,7-dichloroquinoline with LDA at -70 °C to generate a C-3 carbanion. acs.org

Trifluoromethylation: Quenching the carbanion with an electrophilic CF₃ source to install the trifluoromethyl group.

An alternative approach involves constructing the quinoline ring system with the trifluoromethyl group already incorporated into one of the precursors. This strategy avoids the need for direct, and sometimes challenging, trifluoromethylation of the heterocyclic ring. researchgate.net Classic quinoline syntheses, such as the Conrad-Limpach or Friedländer cyclization, can be adapted for this purpose. acs.org

For example, a modified Conrad-Limpach synthesis could involve the reaction of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with 3-chloroaniline. The resulting enamine would then undergo thermal cyclization to form a 4-hydroxy-7-chloro-3-(trifluoromethyl)quinoline intermediate. The final step would be the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride, yielding the target product. This method ensures the trifluoromethyl group is precisely located at the C-3 position from the outset.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Precursors | Key Reactions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Functionalization of 4,7-Dichloroquinoline | 4,7-Dichloroquinoline, LDA, Electrophilic CF₃ source | Directed ortho-metalation, Electrophilic trifluoromethylation | Uses a common starting material | Requires cryogenic conditions; efficiency of trifluoromethylation step |

| Introduction during Quinoline Synthesis | 3-Chloroaniline, Trifluoromethylated β-ketoester | Conrad-Limpach cyclization, Chlorination | Unambiguous placement of the CF₃ group | Availability and cost of trifluoromethylated precursors |

The development of one-pot synthetic protocols offers advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not extensively documented, protocols for related structures suggest its feasibility. rsc.orgnih.gov

A hypothetical one-pot procedure could be designed based on the principles of the Friedländer annulation. This might involve the reaction of 2-amino-4-chlorobenzaldehyde (B1279505) with a trifluoromethylated carbonyl compound containing an α-methylene group, such as 1,1,1-trifluoropropanone. This condensation, catalyzed by a base or acid, would form the quinoline ring. A subsequent in-situ chlorination step, perhaps by including a reagent like phosphorus oxychloride in the initial mixture or adding it after cyclization, could convert an intermediate hydroxyquinoline into the final dichlorinated product. Such a cascade reaction would combine ring formation and functionalization into a single, efficient process. rsc.org

Chemical Transformations and Derivatization Strategies of 4,7 Dichloro 3 Trifluoromethyl Quinoline

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the quinoline ring system, particularly when it is rendered electron-deficient by substituents and the ring nitrogen. In 4,7-dichloro-3-(trifluoromethyl)quinoline, the presence of the strongly electron-withdrawing trifluoromethyl group at the C-3 position, coupled with the inherent electron-withdrawing nature of the quinoline nitrogen, significantly influences the reactivity of the two chlorine atoms.

Reactivity at the C-4 Position

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution. This heightened reactivity is due to the adjacent ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The addition of a potent electron-withdrawing trifluoromethyl group at the C-3 position further enhances the electrophilicity of the C-4 carbon, making it exceptionally susceptible to attack by nucleophiles.

This selective reactivity is widely exploited in the synthesis of biologically active compounds. The reaction typically involves the displacement of the C-4 chloride by a variety of nucleophiles, most commonly primary and secondary amines, to form 4-aminoquinoline (B48711) derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a catalyst or a high-boiling point solvent like phenol.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-4 Position of Dichloroquinoline Analogues

| Nucleophile | Reagent/Conditions | Product Type |

| Primary/Secondary Amines | Phenol, 140-155°C | 4-Amino-7-chloro-3-(trifluoromethyl)quinoline Derivatives |

| Mono/Dialkyl Amines | Neat, 120-130°C | 4-(Alkylamino)-7-chloro-3-(trifluoromethyl)quinoline Derivatives |

| Diaminoalkanes | Neat or in Ethanol | 4-(Diaminoalkyl)-7-chloro-3-(trifluoromethyl)quinoline Derivatives |

This table is illustrative of typical reactions for chloroquinolines; specific yields for the 3-(trifluoromethyl) derivative may vary.

Reactivity at the C-7 Position

In contrast to the C-4 position, the chlorine atom at the C-7 position is considerably less reactive towards nucleophilic aromatic substitution. This position is part of the benzo-fused portion of the quinoline ring and is not directly activated by the ring nitrogen in the same way the C-4 position is. Consequently, nucleophilic attack at C-7 is less favorable and requires more forcing conditions.

This differential reactivity allows for selective functionalization at the C-4 position while leaving the C-7 chlorine intact. Substitution at C-7 typically occurs only after the more reactive C-4 site has been modified or under conditions that specifically target this position, which are less common. This selectivity is a crucial aspect of the synthetic utility of 4,7-dichloroquinoline (B193633) derivatives, enabling the creation of complex molecules in a controlled, stepwise manner. More forcing conditions, such as higher temperatures or the use of strong bases, might be required to achieve substitution at the C-7 position, often leading to a mixture of products if the C-4 position is also reactive.

Functionalization at the C-3 Position

The trifluoromethyl (-CF₃) group at the C-3 position is a key feature of the molecule, significantly influencing its electronic properties and chemical reactivity. The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally stable and generally inert to many chemical transformations. mdpi.com This metabolic stability is a primary reason for its frequent incorporation into pharmaceutical compounds. mdpi.comresearchgate.net

Due to its high stability, direct chemical modification or derivatization of the trifluoromethyl group itself is challenging and not a common strategy. It is largely considered a non-reactive functional group under standard synthetic conditions. While some transformations of aromatic trifluoromethyl groups are known, they often require harsh conditions, such as superacids, or specific neighboring groups to facilitate the reaction, which are not broadly applicable. nih.govtcichemicals.com Therefore, in the context of this compound, the CF₃ group primarily serves to modulate the reactivity of the quinoline core rather than acting as a handle for further functionalization. Its strong electron-withdrawing nature is its main contribution to the molecule's synthetic utility, particularly in activating the C-4 position for nucleophilic substitution. vaia.com

Formation of Complex Quinoline Scaffolds

The this compound core is an excellent starting material for building more complex molecular architectures. Through sequential reactions, it can be integrated with other heterocyclic systems or elaborated with diverse side chains.

Integration with Other Heterocyclic Systems (e.g., Triazine, Benzo[h]quinoline, Pyrazoloquinoline)

The functional groups on the quinoline core can be used to construct fused heterocyclic systems. A notable example is the synthesis of pyrazoloquinolines. By first substituting the C-4 chlorine with hydrazine, a 4-hydrazinyl-7-chloro-3-(trifluoromethyl)quinoline intermediate can be formed. This intermediate is a versatile precursor that can undergo cyclization reactions with β-dicarbonyl compounds or other suitable reagents to form a fused pyrazole (B372694) ring, yielding pyrazolo[3,4-b]quinoline derivatives. acs.org This strategy allows for the creation of novel polycyclic systems with potentially unique biological activities.

While direct annulation to form benzo[h]quinolines from this specific precursor is not a standard route, the inherent reactivity of the quinoline scaffold allows for various cyclization strategies, provided the appropriate functional groups are installed. researchgate.net

Side-Chain Modifications and Substituent Introductions

A major strategy for derivatizing this compound involves the introduction of a functionalized side chain at the C-4 position, followed by further modifications of that chain. This is a highly effective method for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

The process begins with the standard nucleophilic aromatic substitution at C-4 using a bifunctional nucleophile, such as an amino alcohol or a diamine. This attaches a side chain containing a reactive handle (e.g., a hydroxyl or an additional amino group). This new functional group can then undergo a wide range of subsequent reactions, including acylation, alkylation, or coupling to other molecular fragments. This approach provides extensive possibilities for tailoring the physicochemical and pharmacological properties of the final molecule.

Table 2: Illustrative Side-Chain Modification Strategies

| Initial Nucleophile (at C-4) | Introduced Side Chain | Potential Subsequent Modification | Resulting Structure |

| Ethanolamine | -NH-CH₂-CH₂-OH | Esterification, Etherification | Ester- or ether-linked side chain |

| Ethylenediamine | -NH-CH₂-CH₂-NH₂ | Amide formation, Reductive amination | Extended amide or amine side chain |

| N-methylpiperazine | -N(CH₂)₄CH- | (No modification needed) | Piperazine-terminated side chain |

This table provides examples of how side chains, once attached to the quinoline core, can be further modified.

Metalation and Electrophilic Quenching Reactions

The regioselective functionalization of quinoline systems through metalation is a powerful strategy for introducing a wide range of substituents. While direct studies on this compound are not extensively detailed in the available literature, the reactivity of related chloro-substituted quinolines allows for informed predictions regarding its behavior. The presence of both chloro and trifluoromethyl substituents significantly influences the acidity of the aromatic protons, thereby directing the regioselectivity of deprotonation.

Mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are effective for the magnesiation of chloroquinolines under mild conditions. For this compound, several positions are potential sites for metalation. The electron-withdrawing nature of the trifluoromethyl group at C3 and the chloro group at C4 would increase the acidity of the proton at C2, making it a likely site for deprotonation. Similarly, the chloro group at C7 would activate the C8 position. The C5 position is also a potential site for metalation. The precise outcome would likely depend on the specific reagents and reaction conditions employed.

Following metalation, the resulting organometallic intermediate can be quenched with a variety of electrophiles to introduce new functional groups onto the quinoline core. This two-step sequence provides a versatile method for the synthesis of novel derivatives.

Table 1: Potential Metalation and Electrophilic Quenching of this compound

| Potential Site of Metalation | Directing Groups | Plausible Electrophiles | Potential Products |

| C2 | -CF₃ at C3, -Cl at C4 | Aldehydes, Ketones, Disulfides, Iodine | 2-Substituted-4,7-dichloro-3-(trifluoromethyl)quinolines |

| C8 | -Cl at C7 | Aldehydes, Ketones, Disulfides, Iodine | 8-Substituted-4,7-dichloro-3-(trifluoromethyl)quinolines |

| C5 | General activation | Aldehydes, Ketones, Disulfides, Iodine | 5-Substituted-4,7-dichloro-3-(trifluoromethyl)quinolines |

Oxidative Cyclization Reactions

Oxidative cyclization reactions offer an elegant pathway to construct fused heterocyclic systems. In the context of trifluoromethyl-substituted quinolines, copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has emerged as a general and efficient method for their synthesis. rsc.org This approach is highly relevant to the construction of the core structure of this compound or its analogs.

The reaction proceeds through the cyclization of an enamine precursor bearing a trifluoromethyl group. The copper catalyst facilitates the intramolecular C-N bond formation, leading to the quinoline scaffold. This methodology is significant as it provides a direct route to quinolines with a trifluoromethyl group at the 2-position, a common structural motif in biologically active molecules. While this method describes the synthesis of the quinoline core itself, similar principles of oxidative C-H functionalization could potentially be applied to pre-existing quinolines for further annulation reactions.

Table 2: Key Features of Copper-Mediated Oxidative Cyclization for Trifluoromethylquinoline Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Oxidative Cyclization |

| Substrate | N-(2-alkenylaryl) enamines |

| Key Reagent | Copper catalyst |

| Product | 2-Trifluoromethylquinolines |

| Significance | Efficient synthesis of trifluoromethylated quinoline core |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. benthamdirect.com For the derivatization of this compound, microwave irradiation can be particularly advantageous for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles due to the electron-withdrawing effects of the quinoline nitrogen and the adjacent trifluoromethyl group.

The synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline and various phenols has been shown to be significantly enhanced by microwave heating. researchgate.net Reactions that would typically require long reaction times and high temperatures under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to higher yields and cleaner reaction profiles. researchgate.net This methodology can be directly extrapolated to this compound for the synthesis of a diverse range of 4-substituted derivatives by reaction with various nucleophiles such as amines, thiols, and alcohols.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for SNAr Reactions of Dichloroquinolines

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Reaction Temperature | High | Often higher localized temperatures |

| Yields | Moderate to good | Good to excellent researchgate.net |

| Side Reactions | More prevalent | Often reduced |

Spectroscopic and Structural Elucidation of 4,7 Dichloro 3 Trifluoromethyl Quinoline and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint region of a molecule. While comprehensive, peer-reviewed FT-IR and FT-Raman spectra for 4,7-dichloro-3-(trifluoromethyl)quinoline are not widely published, the expected vibrational modes can be inferred from its structural components: the quinoline (B57606) ring, the carbon-chlorine bonds, and the trifluoromethyl group.

The infrared and Raman spectra of this compound would be dominated by several key vibrational modes.

Quinoline Ring Vibrations: The core quinoline structure gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. mdpi.com C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1650-1450 cm⁻¹ range. dergipark.org.tr In the parent compound 4,7-dichloroquinoline (B193633), IR peaks are noted in this region, which are fundamental for identifying the heterocyclic ring system. nist.govchemicalbook.com

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is a strong absorber in the infrared spectrum. Symmetric and asymmetric C-F stretching modes are anticipated to produce very intense bands, typically in the 1350-1100 cm⁻¹ region. dergipark.org.tr For instance, in a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the C-F stretching vibrations were identified at 1117 cm⁻¹ (FT-IR) and the symmetric and asymmetric stretches were calculated to be around 1140 cm⁻¹ and 1132 cm⁻¹, respectively. dergipark.org.tr

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibrations for aryl chlorides typically occur in the 1100-800 cm⁻¹ region. The precise position of these bands can be influenced by the substitution pattern on the quinoline ring.

In modern structural elucidation, experimental vibrational spectra are often compared with theoretical calculations, typically performed using Density Functional Theory (DFT), to achieve precise assignments of vibrational modes. semanticscholar.orgnih.gov For related molecules like 2-chloroquinoline-3-carboxaldehyde, researchers have used DFT calculations with the B3LYP functional to compute the vibrational frequencies, which show good agreement with experimental FT-IR and FT-Raman data after applying a scaling factor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

While a complete, assigned NMR dataset for this compound was not found in the surveyed literature, the chemical shifts can be reliably predicted based on the known data for the parent compound, 4,7-dichloroquinoline, and the well-understood substituent effects of the trifluoromethyl group.

¹H NMR: The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The introduction of the strongly electron-withdrawing CF₃ group at the C-3 position would significantly deshield the adjacent proton at C-2.

Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on spectra of analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.5 - 8.7 | Singlet (s) |

| H-5 | ~8.1 - 8.3 | Doublet (d) |

| H-6 | ~7.6 - 7.8 | Doublet of Doublets (dd) |

¹³C NMR: The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to the electronegative chlorine (C-4, C-7) and nitrogen atoms, as well as the carbon bearing the CF₃ group (C-3), will be significantly shifted downfield.

Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on spectra of analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~148 - 152 |

| C-3 | ~125 - 129 (quartet) |

| C-4 | ~142 - 146 |

| C-4a | ~125 - 128 |

| C-5 | ~128 - 131 |

| C-6 | ~126 - 129 |

| C-7 | ~136 - 139 |

| C-8 | ~124 - 127 |

| C-8a | ~149 - 152 |

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. For a variety of 4-(trifluoromethyl)quinoline (B1586426) derivatives, this signal consistently appears around -62 ppm (relative to an external standard of CF₃COOH). wiley-vch.de A similar chemical shift is therefore predicted for this compound.

Predicted ¹⁹F NMR Chemical Shift for this compound Data predicted based on spectra of analogous compounds.

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

The quinoline ring system is inherently aromatic and therefore rigid and planar. Crystal structure analysis of the parent compound, 4,7-dichloroquinoline, confirms that the molecule is essentially planar. researchgate.net The primary source of conformational flexibility in this compound would be the rotation around the C-C bond connecting the trifluoromethyl group to the quinoline ring. At room temperature, this rotation is typically very fast on the NMR timescale, resulting in a single, sharp resonance for the three fluorine atoms in the ¹⁹F NMR spectrum. wiley-vch.de No detailed conformational studies, such as those using Nuclear Overhauser Effect (NOE) spectroscopy, have been reported for this specific molecule, likely due to its relatively rigid nature.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound (molecular formula C₁₀H₄Cl₂F₃N), the exact molecular weight is 265.9725 g/mol .

In an electron ionization (EI) mass spectrum, the most critical piece of information is the molecular ion peak (M⁺). For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of approximately 266. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks:

M⁺ peak: (containing two ³⁵Cl atoms) at m/z ≈ 266.

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 268.

M+4 peak: (containing two ³⁷Cl atoms) at m/z ≈ 270.

The expected relative intensity of these peaks would be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. While a published mass spectrum for this specific compound was not found, this technique is routinely used to confirm the identity of related chloro- and trifluoromethyl-substituted quinolines, where the molecular ion is readily observed. wiley-vch.de

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline |

| 2-chloroquinoline-3-carboxaldehyde |

| 6-chloro-2-propyl-4-(trifluoromethyl)quinoline |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. Through DFT, various properties of 4,7-dichloro-3-(trifluoromethyl)quinoline can be calculated, offering deep insights into its chemical nature.

The initial step in most DFT studies involves geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For quinoline (B57606) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost.

The optimized geometry of this compound is expected to be largely planar, a characteristic feature of the quinoline ring system. researchgate.net The introduction of the trifluoromethyl group at the C3 position and chlorine atoms at the C4 and C7 positions will induce changes in bond lengths and angles compared to the parent quinoline molecule. Specifically, the C-C and C-N bond lengths within the heterocyclic ring are influenced by the electron-withdrawing nature of the substituents. The electronic structure analysis reveals how the electron density is distributed across the molecule, highlighting the electronegative regions around the nitrogen and halogen atoms.

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations (Note: These are representative values based on studies of similar quinoline derivatives and may not reflect the exact values for the title compound.)

| Parameter | Predicted Value |

|---|---|

| C-Cl (at C4) Bond Length | ~1.75 Å |

| C-Cl (at C7) Bond Length | ~1.74 Å |

| C-C (CF3) Bond Length | ~1.52 Å |

| C-F Bond Length | ~1.35 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Cl Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For quinoline derivatives, the HOMO is typically distributed over the quinoline ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is also generally located over the ring system, signifying the sites prone to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl and chloro groups is expected to lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Model Quinoline System (Note: These are representative values and the actual values for this compound will vary.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the molecular surface. For this compound, the MEP map would show negative potential (red and yellow regions) around the nitrogen and chlorine atoms, indicating these are the likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can be used to study its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a dynamic environment, which is particularly important for understanding its properties in solution or its potential as a ligand for a biological target.

Aromaticity Analysis (e.g., HOMED indices)

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The aromaticity of the quinoline ring system in this compound can be quantified using various indices. The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a geometry-based index that provides a quantitative measure of aromaticity. scielo.br A HOMED value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character. For quinoline and its derivatives, the benzene (B151609) and pyridine (B92270) rings will have distinct aromaticity levels, which can be influenced by the nature and position of substituents. researchgate.net

Prediction of Spectroscopic Properties

Computational quantum mechanical methods are instrumental in predicting the spectroscopic properties of quinoline derivatives, offering a way to interpret experimental data and understand the relationship between molecular structure and spectral features. Density Functional Theory (DFT), particularly with the B3LYP functional, is a common method for these calculations. dergipark.org.tr

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can be computationally predicted to understand the molecule's vibrational modes. dergipark.org.tr For related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations have been used to simulate their vibrational spectra. dergipark.org.tr These simulations help in the assignment of observed experimental bands to specific molecular motions, such as the stretching and bending of C-H, C=C, C-N, and C-Cl bonds, as well as the characteristic vibrations of the trifluoromethyl (CF₃) group. Studies on similar chlorinated quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have also utilized DFT to perform comparative vibrational spectroscopic analysis. eurjchem.comuantwerpen.be

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also predictable using computational models. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is frequently employed for this purpose. Theoretical NMR predictions for compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have shown good correlation with experimental data, aiding in the structural elucidation of complex molecules. eurjchem.com

Furthermore, electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). eurjchem.com These calculations can predict the absorption wavelengths (λ_max) and help understand the nature of the electronic excitations, such as π→π* transitions within the quinoline aromatic system. The solvent's effect on these spectra is often modeled using methods like the Polarizable Continuum Model (PCM). eurjchem.com

A summary of computational methods used for predicting spectroscopic properties of related quinoline derivatives is presented below.

| Spectroscopic Technique | Computational Method | Basis Set Example | Predicted Properties |

| FT-IR & FT-Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational frequencies and assignments dergipark.org.tr |

| NMR | DFT/GIAO | 6-311++G(d,p) | ¹H and ¹³C chemical shifts eurjchem.com |

| UV-Visible | TD-DFT | B3LYP/6-31G(d) | Absorption wavelengths (λ_max), electronic transitions eurjchem.com |

pKa Calculations and Basicity Studies of Quinoline Derivatives

The basicity of quinoline and its derivatives, stemming from the lone pair of electrons on the nitrogen atom, is a fundamental chemical property. Computational chemistry offers reliable methods for calculating the pKa value, which quantifies this basicity. These calculations are crucial for understanding the molecule's behavior in different chemical environments.

The presence of substituents on the quinoline ring significantly modulates the basicity of the nitrogen atom. Electron-withdrawing groups, such as chlorine and trifluoromethyl, are known to decrease basicity by pulling electron density away from the nitrogen, making its lone pair less available for protonation. Conversely, electron-donating groups increase basicity. acs.org The target molecule, this compound, possesses three potent electron-withdrawing groups. The trifluoromethyl (CF₃) group, in particular, is a strong electron-withdrawing substituent that enhances the electron-transport properties and stability of molecules. beilstein-journals.org

Theoretical pKa calculations for quinoline derivatives have been performed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, often in conjunction with a solvent model to simulate aqueous or non-aqueous conditions. durham.ac.uk The general trend observed is that substitution with electron-withdrawing functionalities lowers the basicity of the quinoline moiety. acs.org For instance, studies on quinolino[7,8-h]quinoline derivatives show that halogen substituents decrease basicity. acs.orgresearchgate.net Therefore, it is predicted that this compound would be a significantly weaker base than the parent quinoline molecule.

| Compound Type | Substituent Effect | Impact on Basicity |

| Quinoline Derivatives | Electron-donating groups (e.g., -NH₂, -OCH₃) | Increase acs.org |

| Quinoline Derivatives | Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) | Decrease acs.orgbeilstein-journals.org |

| This compound | 2x Chloro (-Cl), 1x Trifluoromethyl (-CF₃) | Predicted significant decrease |

Investigation of Electronic Delocalization and Nonlinear Optical Properties

Quinoline and its derivatives are recognized for their unique electronic properties, including extensive electron delocalization, which makes them interesting candidates for applications in materials science, particularly in the field of nonlinear optics (NLO). dergipark.org.trnih.gov NLO materials can alter the properties of light and have potential uses in optical communications and data storage. nih.govnanobioletters.com

Computational studies are essential for predicting and understanding the NLO response of molecules. Key parameters such as polarizability (α) and the first-order hyperpolarizability (β) are calculated to evaluate a molecule's potential as an NLO material. nih.govnanobioletters.com These calculations are typically performed using DFT methods. A large hyperpolarizability value (β) is indicative of a significant NLO response. nanobioletters.com

The NLO properties of organic molecules often arise from an intramolecular charge transfer (ICT) between an electron-donor and an electron-acceptor group connected by a π-conjugated system. nih.gov The quinoline ring system can act as an electron acceptor. nih.gov The introduction of strong electron-withdrawing groups, like the trifluoromethyl group, can enhance this acceptor character and potentially increase the NLO response. nih.govscielo.org.mx

Theoretical investigations into quinoline-based compounds have demonstrated their NLO potential. nih.govnanobioletters.com For example, studies on disubstituted quinoline-carbazole systems, which feature a donor-acceptor-donor structure, have explored their NLO properties through quantum chemical calculations. nih.gov Similarly, the NLO response of other chlorinated heterocyclic systems has been computationally evaluated, showing that such molecules can exhibit hyperpolarizability values many times that of standard reference materials like urea. nanobioletters.com The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical, as a small HOMO-LUMO energy gap is often associated with higher polarizability and a larger NLO response. scielo.org.mx

| Property | Computational Method | Significance for NLO |

| Polarizability (α) | DFT (e.g., B3LYP) | Describes the linear response to an electric field nih.gov |

| First Hyperpolarizability (β) | DFT (e.g., B3LYP) | Describes the second-order nonlinear response nih.govnanobioletters.com |

| HOMO-LUMO Energy Gap | DFT | A smaller gap often correlates with a larger NLO response scielo.org.mx |

Structure Activity Relationship Sar Studies: Mechanistic Insights

Influence of Halogenation (Dichloro-Substitution) on Molecular Interactions

The presence of chlorine atoms at the 4- and 7-positions of the quinoline (B57606) ring is a critical determinant of the molecule's physicochemical properties and its ability to engage in various molecular interactions. The 7-chloro substituent, in particular, is a well-established feature in many biologically active quinoline derivatives. pharmacy180.comchemrxiv.org

The chlorine atoms exert a significant electron-withdrawing inductive effect, which modulates the electron density of the entire quinoline ring system. This electronic perturbation can influence the molecule's ability to participate in non-covalent interactions such as hydrogen bonding, halogen bonding, and π-stacking. For instance, the electron-withdrawing nature of the 7-chloro group has been shown to lower the pKa of the quinoline ring nitrogen. nih.govresearchgate.net This alteration in basicity affects the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and interactions with molecular targets.

Furthermore, the chlorine atom at the 7-position can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom. This interaction, though often weaker than a classical hydrogen bond, can be highly specific and contribute significantly to binding affinity and selectivity. chemrxiv.org

Role of the Trifluoromethyl Group in Modulating Chemical Reactivity and Molecular Recognition

The trifluoromethyl (-CF3) group at the 3-position is a bioisostere for a methyl group but possesses vastly different electronic properties. It is a strongly lipophilic and powerfully electron-withdrawing substituent, which significantly impacts the molecule's reactivity and recognition by target structures. mdpi.com

Key contributions of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov This increased stability is a key feature in designing molecules with improved pharmacokinetic profiles.

Increased Lipophilicity: The -CF3 group substantially increases the lipophilicity of the molecule (Hansch π value of +0.88), which can enhance membrane permeability and binding to hydrophobic targets. mdpi.com

Molecular Recognition: The -CF3 group can participate in specific non-covalent interactions, including dipole-dipole and multipolar interactions. Its unique electronic nature can lead to favorable contacts with electron-rich domains of a target, contributing to binding affinity. mdpi.com

Impact of Substituent Electronic and Steric Properties on Molecular Mechanisms

The combined electronic and steric effects of the dichloro and trifluoromethyl substituents govern the molecular mechanisms through which 4,7-dichloro-3-(trifluoromethyl)quinoline interacts with its environment.

The electron-withdrawing properties of all three substituents (two chloro groups and one trifluoromethyl group) create a significantly electron-deficient aromatic system. This electronic profile is a primary driver of its molecular interactions. For instance, in the context of antimalarial 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to correlate with the molecule's ability to inhibit β-hematin formation, a critical process for the malaria parasite. nih.govresearchgate.net The Hammett constant (σ), a measure of the electronic effect of a substituent, is often used to correlate these properties with activity. nih.govresearchgate.neted.ac.uk

Sterically, the trifluoromethyl group is larger than a hydrogen atom but is considered to have a compact steric profile. mdpi.com Its placement at the 3-position, adjacent to the 4-chloro substituent, can create steric hindrance that influences the preferred conformation of the molecule and its approach to a binding site. This steric crowding can either be detrimental, by preventing an optimal fit, or beneficial, by locking the molecule into a more active conformation or by displacing water molecules from a binding pocket, leading to an entropic gain in binding energy. nih.govresearchgate.net

The interplay between these properties is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Molecular Mechanism |

| Chloro | 7 | Strongly electron-withdrawing (inductive) | Moderate | Lowers pKa of quinoline nitrogen; participates in halogen bonding; increases lipophilicity. chemrxiv.orgnih.govresearchgate.net |

| Chloro | 4 | Strongly electron-withdrawing (inductive) | Moderate | Modulates ring electronics; contributes to overall planarity and lipophilicity. nih.govrsc.org |

| Trifluoromethyl | 3 | Very strongly electron-withdrawing (inductive) | Compact but significant | Increases metabolic stability and lipophilicity; creates a strong local dipole; can cause steric hindrance influencing binding orientation. mdpi.comnih.govnih.gov |

Correlation between Structural Features and Binding Affinities to Chemical Targets (non-clinical context)

In a non-clinical context, the structural features of this compound directly correlate with its potential binding affinity for various chemical targets. The quinoline scaffold itself is a privileged structure known to interact with a wide array of targets, including enzymes and receptors, often through intercalation or binding to active sites. nih.govnih.gov

The affinity for a specific target is a function of the sum of all intermolecular forces between the ligand and the binding site. For this compound, these interactions would include:

Hydrophobic Interactions: The lipophilic quinoline core, further enhanced by the chloro and trifluoromethyl groups, can form strong hydrophobic interactions with nonpolar residues (e.g., valine, leucine, phenylalanine) in a target's binding pocket.

π-π Stacking: The planar aromatic ring system can engage in π-π stacking with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom at C7 can form a halogen bond with a Lewis basic site (e.g., a carbonyl oxygen of the peptide backbone), providing additional binding energy and specificity. chemrxiv.org

Dipole-Based Interactions: The strong dipole moment created by the -CF3 group can lead to favorable electrostatic interactions with polar regions of the binding site.

Studies on related quinolines have demonstrated a direct correlation between the electron-withdrawing capacity of substituents and binding constants to targets like hematin. nih.gov It can be inferred that the potent electron-withdrawing nature of this compound would similarly influence its association constants with relevant chemical targets. The specific arrangement of these functional groups creates a unique pharmacophore, and any change, such as removing a chlorine atom or shifting the trifluoromethyl group, would be expected to significantly alter the binding profile.

Design Principles for Modulating Specific Molecular Interactions

Based on the SAR of the this compound scaffold, several design principles can be established to modulate its molecular interactions for specific applications. mdpi.com

Retention of the 7-Chloro Group: The 7-chloro substituent is often optimal for the activity of many quinoline-based compounds. pharmacy180.com Its dual role in modulating electronics and potentially forming halogen bonds makes it a critical feature to retain when designing analogs.

Leveraging the Trifluoromethyl Group: The metabolic stability and strong inductive effect of the -CF3 group are highly desirable properties. mdpi.com Its position at C3 influences the adjacent C4 position. Analogs could explore other fluoroalkyl groups (e.g., -CF2H, -C2F5) to fine-tune the steric and electronic properties while maintaining metabolic resistance. acs.org

Bioisosteric Replacement: The chlorine atoms could be replaced with other groups to probe the importance of halogen bonding versus purely steric or electronic effects. For example, replacing a chloro group with a methyl group (which has a similar size but different electronics) or a cyano group (which is also electron-withdrawing but has a different shape) could elucidate the precise requirements for a given molecular interaction. chemrxiv.org

These principles, derived from understanding the distinct roles of each substituent, provide a rational framework for designing new molecules based on the this compound core with tailored affinities and interaction profiles. researchgate.netmdpi.com

Advanced Research Applications in Chemical Science

The compound 4,7-dichloro-3-(trifluoromethyl)quinoline serves as a valuable molecular entity in various domains of advanced chemical research. Its unique substitution pattern, featuring electron-withdrawing chloro and trifluoromethyl groups on the quinoline (B57606) framework, imparts distinct electronic, photophysical, and binding properties that are exploited in materials science, coordination chemistry, and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-dichloro-3-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation and trifluoromethylation steps. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution with trifluoromethylating agents like TMSCF₃ can introduce substituents .

- Key Parameters :

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are common for polar intermediates .

- Catalysts : Pd(PPh₃)₄ enhances coupling efficiency .

- Temperature : Reactions often proceed at 80–120°C for 12–24 hours .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Q. How can structural characterization of this compound be performed?

- Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., Cl and CF₃ groups cause distinct deshielding) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₄Cl₂F₃N: ~265.95 g/mol) .

- X-ray Crystallography : Resolves spatial arrangement of chlorine and trifluoromethyl groups .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Challenge : Competing halogenation at positions 4,7 vs. 3,8 can lead to isomers (e.g., 4,8-dichloro derivatives) .

- Solutions :

- Directing Groups : Use of electron-withdrawing groups (e.g., nitro) to steer chlorination .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side products (e.g., 30% yield improvement) .

- Case Study : Substituting K₂CO₃ with Cs₂CO₃ increases Cl selectivity at positions 4 and 7 due to stronger base strength .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The CF₃ group’s electron-withdrawing nature stabilizes intermediates (e.g., Pd-aryl complexes), facilitating Suzuki couplings .

- Data :

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Suzuki Coupling | 4,7-dichloro-3-CF₃-quinoline + aryl boronic acid | 78–85 |

| Buchwald-Hartwig Amination | 4,7-dichloro-3-CF₃-quinoline + aniline | 65–72 |

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

- Approach :

- Dose-Response Studies : Establish EC₅₀ values for antimicrobial activity (e.g., MIC = 2–5 µM against S. aureus) vs. IC₅₀ for cytotoxicity (e.g., >50 µM in HEK293 cells) .

- Structural Analog Comparison : Replace CF₃ with CH₃ to assess toxicity contributions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.